molecular formula C16H14N6O5S B4708646 N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-2,1,3-benzoxadiazole-4-sulfonamide

N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B4708646
M. Wt: 402.4 g/mol
InChI Key: HOJIZWYEHNXVMX-UHFFFAOYSA-N
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Description

N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound that features a morpholine ring and benzoxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the benzoxadiazole core. The morpholine ring is introduced through nucleophilic substitution reactions. The sulfonamide group is then added via sulfonation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-2,1,3-benzoxadiazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, sulfonyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoxadiazole rings .

Scientific Research Applications

N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-2,1,3-benzoxadiazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors .

Mechanism of Action

The mechanism of action of N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The morpholine ring and benzoxadiazole moieties play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Properties

IUPAC Name

N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)-2,1,3-benzoxadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O5S/c23-28(24,13-3-1-2-10-14(13)18-26-17-10)21-11-4-5-12(16-15(11)19-27-20-16)22-6-8-25-9-7-22/h1-5,21H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJIZWYEHNXVMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C3=NON=C23)NS(=O)(=O)C4=CC=CC5=NON=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-2,1,3-benzoxadiazole-4-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-2,1,3-benzoxadiazole-4-sulfonamide
Reactant of Route 3
N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-2,1,3-benzoxadiazole-4-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-2,1,3-benzoxadiazole-4-sulfonamide
Reactant of Route 5
N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-2,1,3-benzoxadiazole-4-sulfonamide
Reactant of Route 6
N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-2,1,3-benzoxadiazole-4-sulfonamide

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